![molecular formula C16H22O B14327835 {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene CAS No. 104693-23-4](/img/structure/B14327835.png)
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hepta-1,5-dien-1-yl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene typically involves the following steps:
Preparation of the Hepta-1,5-dien-1-yl Intermediate: This can be achieved through the reaction of 5,6-dimethylhepta-1,5-diene with appropriate reagents under controlled conditions.
Formation of the Ether Linkage: The hepta-1,5-dien-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong acid catalyst to form the ether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the hepta-1,5-dien-1-yl group.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Applications De Recherche Scientifique
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}toluene: Similar structure with a toluene ring instead of benzene.
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
Uniqueness
{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including organic synthesis and materials science.
Propriétés
Numéro CAS |
104693-23-4 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
5,6-dimethylhepta-1,5-dienoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-14(2)15(3)9-7-8-12-17-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 |
Clé InChI |
GRUSSPZCGFHQBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCC=COCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


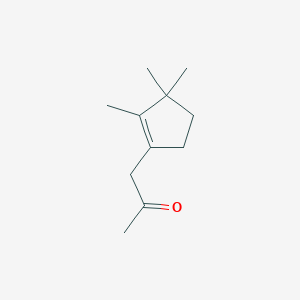
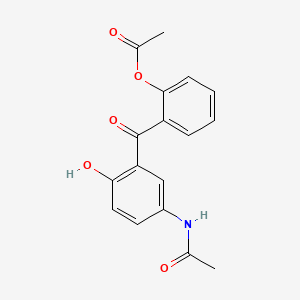
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
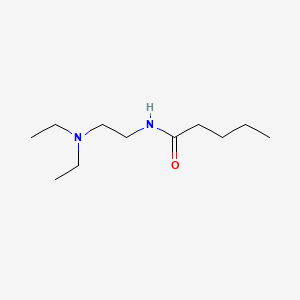
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
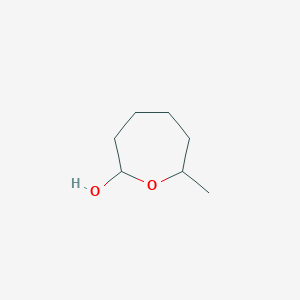
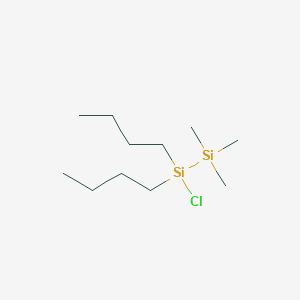
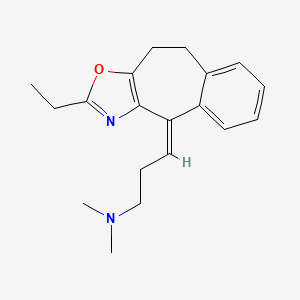

![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)



